(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine
Description
"(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine" is a chiral amine derivative featuring a 2-chloro-5-fluoropyridin-3-yl substituent attached to a but-3-en-1-amine backbone.
Properties
Molecular Formula |
C9H10ClFN2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m1/s1 |
InChI Key |
FRWUUYAEAFLDLQ-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@H](C1=C(N=CC(=C1)F)Cl)N |
Canonical SMILES |
C=CCC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the pyridine ring using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.
Alkylation: The pyridine derivative is then alkylated with a but-3-EN-1-amine moiety under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the double bond in the but-3-EN-1-amine moiety to a single bond, forming a saturated amine.
Substitution: The halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce saturated amines.
Scientific Research Applications
Drug Development
(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively, which is critical for developing new pharmaceuticals.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit activity against various diseases, including cancer and infectious diseases. The presence of the fluorine atom and the chloro group enhances the compound's biological activity by improving its binding affinity to target proteins.
Synthesis of Pharmaceutical Intermediates
This compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in multi-step synthetic pathways.
Table 1: Synthetic Routes Involving this compound
Study 1: Anticancer Activity
A study published in RSC Advances explored the anticancer properties of pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of compounds containing the pyridine moiety. In vitro tests demonstrated that this compound inhibited the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Comparison
The compound shares a but-3-en-1-amine core with two analogs from :
(S)-1-(1-(Benzylamino)but-3-en-2-yl)-1H-indole-3-carbonitrile
(S)-N-Benzyl-2-(5-nitro-1H-indol-1-yl)but-3-en-1-amine
Key structural differences :
- Substituent on the amine : The target compound has a 2-chloro-5-fluoropyridin-3-yl group, whereas the analogs feature indole moieties (3-carbonitrile or 5-nitroindole groups).
- Chirality : The target is R-configured, while the analogs are S-configured.
- Electronic properties : The pyridine ring in the target introduces stronger electron-withdrawing effects (Cl, F) compared to the indole’s electron-rich aromatic system or nitro group in the analogs .
Analytical Data Comparison
Spectroscopic Notes:
- NMR : The target’s pyridine ring would exhibit distinct deshielded proton signals (e.g., δ 8.5–9.0 ppm for aromatic H) compared to indole protons (δ 7.0–8.5 ppm) .
- IR : Strong C-F and C-Cl stretches (~1100–1200 cm⁻¹) would differentiate the target from analogs’ nitrile (∼2200 cm⁻¹) or nitro (∼1500 cm⁻¹) groups .
Electronic and Reactivity Comparison
- This aligns with ’s correlation between substituent electronegativity and chemical shifts .
- Reactivity : The target’s amine may exhibit reduced nucleophilicity due to electron withdrawal from the pyridine ring, contrasting with the indole analogs’ more nucleophilic NH groups.
Biological Activity
(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes a chloro and a fluoro group on the pyridine ring, along with a butenylamine side chain, which enhances its reactivity and binding affinity to biological targets.
- Molecular Formula : C₈H₈ClFN₂
- Molecular Weight : 200.64 g/mol
- Structural Features :
- Pyridine ring with chloro (Cl) at position 2 and fluoro (F) at position 5.
- Butenylamine side chain contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. The halogen substituents on the pyridine ring enhance its interaction with various biological targets, suggesting mechanisms of action that modulate key biochemical pathways involved in disease processes.
Antimicrobial Activity
Studies have shown that compounds structurally similar to this compound exhibit potent antibacterial properties against both drug-sensitive and drug-resistant strains of bacteria. For instance, derivatives of 5-fluoropyridine have demonstrated effective antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can inhibit cellular proliferation in breast, colon, and lung cancer models. The mechanisms of action are believed to involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation .
The presence of halogen atoms in the structure is crucial for enhancing the compound's affinity towards biological targets. The chloro and fluoro groups facilitate stronger interactions with enzymes or receptors, potentially leading to:
- Inhibition of cell proliferation pathways.
- Modulation of oxidative stress responses.
For example, compounds featuring similar structural motifs have been shown to activate the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress .
Case Study 1: Antimicrobial Evaluation
A series of novel derivatives based on pyridine structures were synthesized to evaluate their antibacterial properties. The study found that compounds similar to this compound exhibited significant activity against resistant bacterial strains, highlighting the potential for developing new antibiotics from this class of compounds .
Case Study 2: Anticancer Efficacy
In a comparative study evaluating various fluorinated pyridine derivatives, this compound was noted for its superior antiproliferative activity against lung cancer cells. This activity was attributed to its ability to induce apoptosis through the modulation of cell cycle regulators .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-Chloro-5-fluoropyridine | Pyridine ring with Cl and F | Lacks butenylamine side chain | Moderate antibacterial |
| (R)-N-(2-Chloro-5-fluoropyridin-3-YL)butanamide | Amide derivative | Contains an amide instead of an amine | Anticancer properties |
| 4-Fluorobenzylamine | Aromatic amine with F | No pyridine ring | Limited biological activity |
This table illustrates how different substitutions affect biological activities, emphasizing the unique properties conferred by the specific structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
